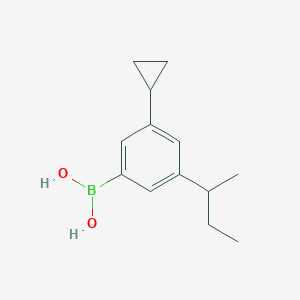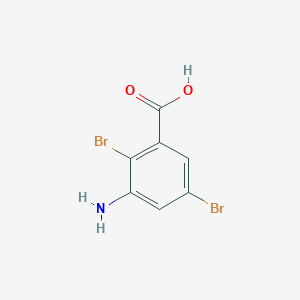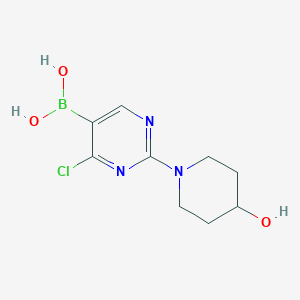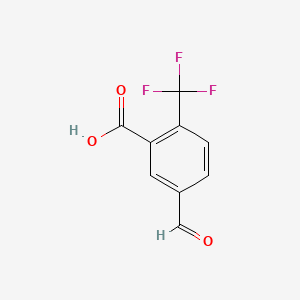
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid moiety, a dimethylamino group, and a phenylpropyl ester, all linked to a monophosphate group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate typically involves multiple steps, starting with the preparation of the carbamic acid derivative. One common method involves the reaction of 3-(dimethylamino)propylamine with phenylpropyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with phosphoric acid to introduce the monophosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.
科学的研究の応用
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the dimethylamino group and phenylpropyl ester can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, monophosphate can be compared with other carbamic acid derivatives and esters:
Carbamic acid, (3-(dimethylamino)propyl)-, phenyl ester: Lacks the phenylpropyl group, resulting in different chemical properties and reactivity.
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester: Without the monophosphate group, this compound has distinct biological and chemical behavior.
Carbamic acid, (3-(dimethylamino)propyl)-, 3-phenylpropyl ester, diphosphate: Contains an additional phosphate group, leading to altered solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
101491-75-2 |
|---|---|
分子式 |
C15H27N2O6P |
分子量 |
362.36 g/mol |
IUPAC名 |
dihydrogen phosphate;dimethyl-[3-(3-phenylpropoxycarbonylamino)propyl]azanium |
InChI |
InChI=1S/C15H24N2O2.H3O4P/c1-17(2)12-7-11-16-15(18)19-13-6-10-14-8-4-3-5-9-14;1-5(2,3)4/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,16,18);(H3,1,2,3,4) |
InChIキー |
KSKPDMOPUGFDBW-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCNC(=O)OCCCC1=CC=CC=C1.OP(=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



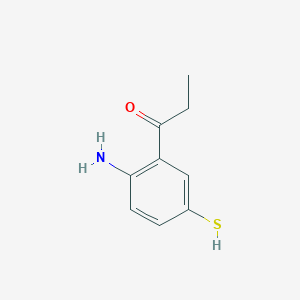
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
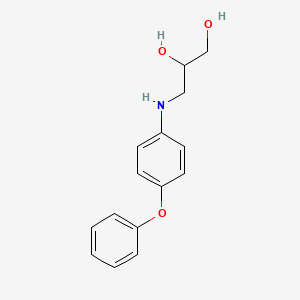
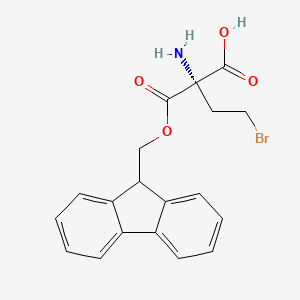
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
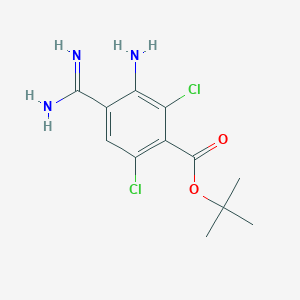
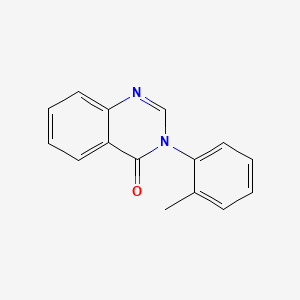
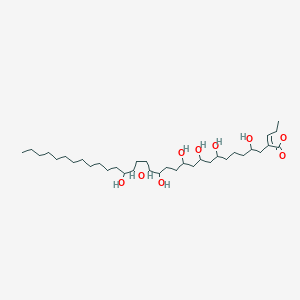
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
